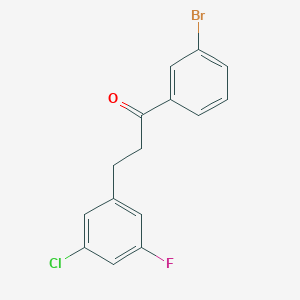

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

説明

BenchChem offers high-quality 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrClFO/c16-12-3-1-2-11(8-12)15(19)5-4-10-6-13(17)9-14(18)7-10/h1-3,6-9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJFGTRVYLHFDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=CC(=C2)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644948 | |

| Record name | 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898750-46-4 | |

| Record name | 1-(3-Bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone, a halogenated organic compound with significant potential in organic synthesis and pharmaceutical research. We will delve into its chemical properties, established synthesis protocols, and its applications, offering field-proven insights to support your research and development endeavors.

Core Compound Identity and Properties

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a multi-halogenated propiophenone derivative.[1] Its structure, featuring bromine, chlorine, and fluorine atoms, imparts unique reactivity and makes it a valuable intermediate for creating more complex molecules.[1]

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 898750-46-4 | [1][2] |

| Molecular Formula | C₁₅H₁₁BrClFO | [1] |

| Molecular Weight | 341.6 g/mol | [1] |

| IUPAC Name | 1-(3-bromophenyl)-3-(3-chloro-5-fluorophenyl)propan-1-one | [1] |

| SMILES | C1=CC(=CC(=C1)Br)C(=O)CCC2=CC(=CC(=C2)Cl)F | [1] |

| InChI Key | RJFGTRVYLHFDBR-UHFFFAOYSA-N | [1] |

Synthesis and Mechanism

The synthesis of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone can be approached through several established organic chemistry reactions. A common and logical approach is the Friedel-Crafts acylation . This involves the reaction of a suitable aromatic substrate with an acylating agent in the presence of a Lewis acid catalyst.

A plausible retrosynthetic analysis suggests two primary precursors: 3-bromobenzoyl chloride and (3-chloro-5-fluorophenyl)ethane . However, a more practical and commonly documented approach for structurally similar compounds involves the acylation of a substituted benzene with a propanoyl chloride derivative.

Illustrative Synthesis Workflow: A Friedel-Crafts Acylation Approach

The following protocol outlines a general, yet robust, two-step procedure for the synthesis of a structurally related compound, 4'-Bromo-3-(3-methylphenyl)propiophenone, which can be adapted for the target molecule.[3]

Step 1: Preparation of the Acyl Chloride

The initial step is the conversion of the corresponding carboxylic acid, in this case, 3-(3-chloro-5-fluorophenyl)propanoic acid, to its more reactive acyl chloride derivative. This is typically achieved using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Step 2: Friedel-Crafts Acylation

The synthesized acyl chloride is then reacted with bromobenzene in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to yield the final product.[3] The bromo group on bromobenzene is a deactivating but ortho-, para-directing group. Due to steric hindrance, the acylation is expected to occur predominantly at the para-position.

Caption: A generalized two-step synthesis workflow.

Detailed Experimental Protocol

This protocol is adapted from established methods for similar compounds and should be optimized for the specific target molecule.

Materials:

-

3-(3-chloro-5-fluorophenyl)propanoic acid

-

Thionyl chloride (SOCl₂)

-

Bromobenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry, inert solvent (e.g., dichloromethane (DCM))

-

Hydrochloric acid (HCl), dilute solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Acyl Chloride Synthesis: In a flame-dried flask under an inert atmosphere, dissolve 3-(3-chloro-5-fluorophenyl)propanoic acid (1 equivalent) in dry DCM. Cool to 0°C and add thionyl chloride (1.2-1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and then reflux for 2-4 hours. Monitor for the cessation of gas evolution. Remove the solvent and excess thionyl chloride under reduced pressure. The crude acyl chloride can be used directly or purified by vacuum distillation.[3]

-

Friedel-Crafts Acylation: In a separate flame-dried, three-necked flask, suspend anhydrous AlCl₃ (1.1-1.3 equivalents) in dry DCM under an inert atmosphere and cool to 0°C. Add a solution of the crude acyl chloride (1 equivalent) in dry DCM dropwise. After complex formation, add bromobenzene (1-1.2 equivalents) dropwise, maintaining the temperature at 0°C.[3]

-

Reaction and Work-up: Allow the reaction to stir at room temperature until completion, which can be monitored by Thin-Layer Chromatography (TLC). Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl. Separate the organic layer and extract the aqueous layer with DCM.[4]

-

Purification: Combine the organic layers and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[3]

Applications in Research and Development

3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is a versatile building block with applications in several key areas of chemical and pharmaceutical research.

-

Organic Synthesis: It serves as a foundational molecule for the synthesis of more complex organic structures.[1] The presence of multiple halogen atoms provides distinct reactive sites for further chemical transformations.

-

Pharmaceutical Research: This compound is investigated for its potential in the development of new drugs.[1] The halogenated propiophenone scaffold is a feature in various pharmacologically active molecules.

-

Material Science: Its unique chemical properties make it a candidate for use in the production of specialty chemicals and materials.[1]

Key Chemical Reactions

The chemical behavior of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone is largely dictated by its halogen substituents, which can participate in a variety of reactions:

-

Cross-Coupling Reactions: It can act as an aryl halide in reactions like the Suzuki-Miyaura coupling, enabling the formation of biaryl compounds.[1]

-

Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles, allowing for the synthesis of a wide range of derivatives.[1]

-

Electrophilic Aromatic Substitution: The halogens on the aromatic rings can direct further substitutions, enhancing the compound's reactivity and allowing for the introduction of additional functional groups.[1]

Safety and Handling

As with any halogenated organic compound, proper safety precautions are essential when handling 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.

-

Potential Hazards: This compound may be an irritant to the skin, eyes, and respiratory system.[1] Some halogenated organic compounds are also suspected endocrine disruptors.[1]

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

-

Handling: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of dust or vapors.[5][6]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. Keep the container tightly sealed.[5][7]

First Aid Measures:

-

In case of skin contact: Wash off with soap and plenty of water.[5]

-

In case of eye contact: Rinse cautiously with water for several minutes.[5]

-

If inhaled: Move to fresh air.[5]

-

If swallowed: Seek immediate medical attention.[5]

Always consult the Safety Data Sheet (SDS) for the most detailed and up-to-date safety information.[5]

References

- Smolecule. (2023, August 15). 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone | 898750-46-4.

- Chem-Impex. 3'-Chloropropiophenone.

- Benchchem. Application Notes and Protocols: The Versatile Role of 3-Chloropropiophenone in Multi-Step Organic Synthesis.

- Sigma-Aldrich. 3′-Chloropropiophenone 98%.

- NextSDS.

- BLDpharm. 898750-46-4|3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.

- National Institutes of Health. (2025, April 14). 3-Chloropropiophenone.

- IUCr Journals. (2025, April 14). 3-Chloropropiophenone.

- Fisher Scientific. (2021, December 25).

- TCI AMERICA. 3-Chloropropiophenone | 936-59-4.

- Guidechem. (2026, March 14).

- HazComFast. 3-Chloropropiophenone (CAS 936-59-4).

- Apollo Scientific. (2023, July 5). 3-Chloropropiophenone.

- Cole-Parmer. (2005, October 3).

- ECHEMI.

- Guidechem. (2023, June 10).

- ChemicalBook. (2026, January 17).

- ResearchGate. (2025, April 14). 3-Chloropropiophenone.

- ChemicalBook. 3'-Chloropropiophenone synthesis.

- Sigma-Aldrich. 3′-Chloropropiophenone 98%.

- Sigma-Aldrich. 3'-bromo-3-(3-fluorophenyl)propiophenone | 898789-02-1.

- The Good Scents Company. propiophenone, 93-55-0.

- BOC Sciences. Propiophenone Impurities.

- ChemScene. 898789-05-4 | 4'-Bromo-3-(3-fluorophenyl)propiophenone.

- Benchchem. An In-depth Technical Guide to the Synthesis and Characterization of 4'-Bromo-3-(3-methylphenyl)propiophenone.

- Sigma-Aldrich. Propiophenone for synthesis.

- PubChem. Propiophenone (P-tosyl)hydrazone | C16H18N2O2S | CID 5704701.

- ResearchGate. Reactions with Propiophenones and Homologues.

- NextSDS. 2-BROMO-3-(3-CHLORO-5-FLUOROPHENYL)

- Organic Syntheses. Acetophenone, 3-bromo-.

- MDPI. (2025, August 19).

- ChemScene. 898777-86-1 | 3'-Bromo-3-(3,4,5-trifluorophenyl)propiophenone.

Sources

- 1. Buy 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone | 898750-46-4 [smolecule.com]

- 2. 898750-46-4|3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone|BLDpharm [bldpharm.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. hazcomfast.com [hazcomfast.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

A Senior Application Scientist's Guide to the Retrosynthetic Analysis of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide presents a comprehensive retrosynthetic analysis and forward synthesis strategy for the halogenated propiophenone derivative, 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. Propiophenones are significant structural motifs in medicinal chemistry, and understanding their synthesis is crucial for the development of novel therapeutics.[1] This document outlines a robust and logical two-step synthetic pathway, beginning with commercially viable precursors. The chosen strategy involves a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a selective catalytic hydrogenation. This approach is favored for its high efficiency, operational simplicity, and reliance on well-established, reliable reactions. Detailed, step-by-step experimental protocols, mechanistic insights, and data presentation are provided to ensure reproducibility and facilitate adaptation in a research and development setting.

Introduction to Retrosynthetic Analysis and the Target Molecule

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses.[2] The process involves deconstructing a target molecule into simpler, commercially available starting materials through a series of logical "disconnections" that correspond to known and reliable chemical reactions.[3]

The target molecule, 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone, is a complex propiophenone featuring two differently substituted aromatic rings.[4] Its structure suggests potential applications as an intermediate in pharmaceutical research or material science.[4] The strategic challenge lies in efficiently assembling the core propiophenone skeleton while precisely controlling the placement of the bromo, chloro, and fluoro substituents.

Target Molecule Structure:

-

Core: Propiophenone (1-phenylpropan-1-one)

-

Ring A (Acyl side): Bromine at the 3'-(meta) position.

-

Ring B (Phenylpropyl side): Chlorine at the 3-position and Fluorine at the 5-position.

Retrosynthetic Strategy

The most logical and field-proven strategy for a 1,3-diarylpropan-1-one structure like our target is to disconnect the Cα-Cβ single bond, which is synthetically equivalent to the reduction of an α,β-unsaturated ketone (a chalcone). This leads to a robust and high-yielding forward synthesis pathway.

Primary Disconnection (C=C Reduction): The saturated three-carbon chain of the propiophenone can be formed via the selective reduction of the carbon-carbon double bond of a chalcone intermediate. This is a reliable transformation, often achieved with high chemoselectivity using catalytic hydrogenation.[5][6] This disconnection simplifies the target to 3'-Bromo-1-(3-chloro-5-fluorophenyl)prop-2-en-1-one (Chalcone Intermediate) .

Secondary Disconnection (Aldol Condensation): The chalcone intermediate is an α,β-unsaturated ketone, a classic product of the Claisen-Schmidt condensation.[7][8] This reaction involves the base-catalyzed condensation of a substituted acetophenone with a substituted benzaldehyde.[9] This disconnection breaks the molecule down into two readily accessible starting materials: 3'-Bromoacetophenone and 3-Chloro-5-fluorobenzaldehyde .

The complete retrosynthetic pathway is visualized below.

Caption: Retrosynthetic analysis of the target molecule.

Forward Synthesis Pathway

Based on the retrosynthetic analysis, a two-step forward synthesis is proposed. The workflow begins with the synthesis of the chalcone intermediate, followed by its reduction to the final product.

Caption: Forward synthesis experimental workflow.

Detailed Experimental Protocols

Step 1: Synthesis of 3'-Bromo-1-(3-chloro-5-fluorophenyl)prop-2-en-1-one (Chalcone)

This step utilizes the Claisen-Schmidt condensation, a reliable base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[10] The absence of α-hydrogens on the benzaldehyde derivative prevents self-condensation, leading to a cleaner reaction.

Reaction Mechanism: The hydroxide base deprotonates the α-carbon of 3'-bromoacetophenone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of 3-chloro-5-fluorobenzaldehyde. The resulting aldol adduct readily undergoes dehydration (elimination of water) under the basic conditions to yield the thermodynamically stable conjugated system of the chalcone.[10]

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 3'-Bromoacetophenone | 199.04 | 5.97 g | 30.0 | 1.0 |

| 3-Chloro-5-fluorobenzaldehyde | 158.55 | 4.76 g | 30.0 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 2.40 g | 60.0 | 2.0 |

| Ethanol (95%) | - | 100 mL | - | - |

| Deionized Water | - | 100 mL | - | - |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 3'-bromoacetophenone and 3-chloro-5-fluorobenzaldehyde in 100 mL of 95% ethanol. Stir the mixture at room temperature until all solids have dissolved.

-

In a separate beaker, prepare the base catalyst solution by dissolving sodium hydroxide in 100 mL of deionized water. Cool this solution to room temperature.

-

Add the NaOH solution dropwise to the stirred ethanolic solution of the carbonyl compounds over a period of 20-30 minutes. A precipitate is expected to form.

-

Allow the reaction mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase.

-

Once the reaction is complete (disappearance of starting materials), pour the reaction mixture into 500 mL of ice-cold water.

-

Acidify the mixture to a pH of ~7 by the slow addition of dilute hydrochloric acid (e.g., 2 M HCl) to neutralize the excess base.

-

Collect the precipitated solid product by vacuum filtration.

-

Wash the crude product thoroughly with cold water (3 x 50 mL) to remove any inorganic salts.

-

Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield the pure chalcone product. Dry the product under vacuum.

Step 2: Synthesis of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone

This step involves the chemoselective reduction of the carbon-carbon double bond of the chalcone intermediate without affecting the carbonyl group or the aromatic rings. Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and standard method for this transformation.[5]

Reaction Mechanism: The reaction occurs on the surface of the palladium catalyst. Both hydrogen gas and the chalcone's C=C bond adsorb onto the catalyst surface. This proximity facilitates the stepwise addition of two hydrogen atoms across the double bond, leading to the saturated propiophenone product.

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| Chalcone Intermediate | 340.58 | 6.81 g | 20.0 | 1.0 |

| Palladium on Carbon (10% Pd) | - | ~350 mg | - | ~0.5 mol% |

| Ethyl Acetate | - | 150 mL | - | - |

| Hydrogen (H₂) gas | 2.02 | - | - | Excess |

Procedure:

-

To a hydrogenation flask or a suitable pressure vessel, add the synthesized chalcone intermediate and 10% Pd/C catalyst.

-

Add ethyl acetate as the solvent to dissolve the chalcone.

-

Seal the vessel and purge the system with nitrogen or argon to remove air.

-

Introduce hydrogen gas into the vessel, typically to a pressure of 1-3 atm (or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).

-

Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 8-24 hours.

-

Once the reaction is complete, carefully vent the excess hydrogen and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate (2 x 20 mL) to ensure complete recovery of the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., hexane/ethyl acetate) to afford the pure 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.

Conclusion

The retrosynthetic analysis presented herein identifies a logical, efficient, and scalable two-step pathway for the synthesis of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. The strategy leverages the power of the Claisen-Schmidt condensation and selective catalytic hydrogenation, two of the most fundamental and reliable reactions in the synthetic organic chemist's toolkit. The provided protocols are designed to be robust and serve as a solid foundation for researchers engaged in the synthesis of complex, poly-halogenated aromatic compounds for pharmaceutical and materials science applications.

References

- Organic Syntheses. (n.d.). Acetophenone, 3-bromo-.

-

How to synthesize chalcones by Claisen-Schmidt condensation. (2024, February 10). YouTube. Retrieved from [Link]

- Solanke, D. P., et al. (2023). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of All Research Scientific and Technical.

- Demssie, T. Z., et al. (2020). Activating Methanol for Chemoselective Transfer Hydrogenation of Chalcones Using an SNS-Ruthenium Complex. ACS Omega.

- D'Souza, L. (2016).

- Ahmed, N., & van Lier, J. E. (2006). Pd-C/Ammonium Formate: A Selective Catalyst for the Hydrogenation of Chalcones to Dihydrochalcones. Journal of Chemical Research.

- Ali, A., et al. (2022). A Review of Synthesis Methods of Chalcones, Flavonoids, and Coumarins.

-

ResearchGate. (n.d.). Hydrogenation of chalcone (CHL) to dihydrochalcone (DHC). Retrieved from [Link]

- Google Patents. (n.d.). CN103755540A - Synthesis method of 2-chloro-3'-bromoacetophenone.

- Demidoff, F. C., et al. (2022). Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Chalcones in Water: Application to the Enantioselective Synthesis of Flavans BW683C and Tephrowatsin E. The Journal of Organic Chemistry.

-

PrepChem.com. (n.d.). Preparation of bromoacetophenone. Retrieved from [Link]

- Demidoff, F. C., et al. (2022). Ru(II)

-

PrepChem.com. (n.d.). Synthesis of 3-chloro-5-fluorobenzamide. Retrieved from [Link]

- Google Patents. (n.d.). US6300525B1 - Method of producing fluorinated and chlorinated benzaldehydes and compositions thereof.

- Kumar, A., et al. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. Bioorganic & Medicinal Chemistry.

-

University of Calgary. (n.d.). Retrosynthetic Analysis. Retrieved from [Link]

- Zhang, Y. (2022). Introduction of Retrosynthetic Analysis and Guidelines Application of Analyze Molecules. Dean & Francis.

- Frank, W., et al. (2016). 3-Chloropropiophenone.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. deanfrancispress.com [deanfrancispress.com]

- 3. homepages.bluffton.edu [homepages.bluffton.edu]

- 4. Buy 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone | 898750-46-4 [smolecule.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ijarsct.co.in [ijarsct.co.in]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. benchchem.com [benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

Application Note: Advanced Friedel-Crafts Acylation Protocol for Propiophenone Derivatives

Introduction & Strategic Significance

Propiophenone and its substituted derivatives are indispensable building blocks in medicinal chemistry and drug development. They serve as critical intermediates in the synthesis of pharmaceuticals, including muscle relaxants (e.g., eperisone), antihistamines, and various central nervous system (CNS) active compounds.

The Friedel-Crafts acylation of aromatic substrates using propionyl chloride remains the most robust and scalable method for constructing the aryl-propyl ketone scaffold. Unlike Friedel-Crafts alkylation—which is historically plagued by carbocation rearrangements and polyalkylation—acylation is inherently self-limiting. The installation of the electron-withdrawing carbonyl group strongly deactivates the aromatic ring, effectively preventing subsequent electrophilic attacks and ensuring high mono-substitution selectivity.

Mechanistic Causality & Reaction Design

To execute this protocol successfully, researchers must understand the underlying physical chemistry governing the reaction, specifically the generation of the electrophile and the stoichiometric constraints of the Lewis acid.

-

Electrophile Activation: As detailed in 1 [1], the Lewis acid (typically AlCl3 ) coordinates with the chlorine atom of propionyl chloride. This coordination facilitates the departure of the chloride ion (as AlCl4− ), yielding a highly reactive, resonance-stabilized acylium ion ( [CH3CH2C≡O]+ ).

-

Stoichiometric Constraints (The "Catalyst" Fallacy): A critical mechanistic nuance is the stoichiometric requirement of the Lewis acid. While often referred to as a catalyst, AlCl3 must be used in strictly greater than stoichiometric amounts (typically 1.1 to 1.2 equivalents). The oxygen atom of the newly formed propiophenone strongly coordinates with AlCl3 , forming a stable Lewis acid-base complex that traps the aluminum, removing it from the catalytic cycle2 [2].

-

Decomplexation: Because of this trapping, the reaction must be forcefully quenched with aqueous acid to hydrolyze the aluminum-ketone complex and liberate the free propiophenone derivative.

Logical workflow and mechanistic progression of the Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 4'-Methoxypropiophenone

This procedure details the synthesis of 4'-methoxypropiophenone from anisole. The methoxy group acts as an activating, ortho/para-directing group, yielding the para-isomer as the major product due to steric hindrance at the ortho position.

Materials & Reagents

-

Anisole (1.0 eq, limiting reagent)

-

Propionyl chloride (1.1 eq)

-

Anhydrous Aluminum Chloride ( AlCl3 ) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

5M Hydrochloric Acid (HCl) & Crushed Ice

-

Saturated Sodium Bicarbonate ( NaHCO3 ) & Brine

Step-by-Step Methodology

Step 1: Apparatus Preparation

-

Action: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a nitrogen inlet.

-

Causality: Moisture must be strictly excluded. Water reacts violently with AlCl3 to form HCl gas and inactive aluminum hydroxide, which will immediately halt the generation of the acylium ion.

Step 2: Catalyst Suspension

-

Action: Add anhydrous AlCl3 (1.2 eq) and dry DCM to the flask. Cool the suspension to 0–5 °C using an ice-water bath.

-

Causality: The initial complexation between the Lewis acid and the acyl chloride is highly exothermic. Low temperatures mitigate the risk of solvent boiling and suppress unwanted side reactions.

Step 3: Acylating Agent Addition

-

Action: Dissolve propionyl chloride (1.1 eq) in a small volume of dry DCM. Add this solution dropwise via the addition funnel over 15 minutes.

-

Self-Validation Checkpoint: The opaque AlCl3 suspension will begin to dissolve, forming a pale yellow, homogeneous solution. This visual shift confirms the successful generation of the active acylium ion complex.

Step 4: Substrate Addition

-

Action: Dissolve anisole (1.0 eq) in dry DCM. Add this solution dropwise to the reaction mixture while strictly maintaining the internal temperature below 5 °C.

-

Self-Validation Checkpoint: As the electrophilic aromatic substitution occurs, the reaction mixture will transition to an intense orange/red color. This deep coloration is the spectroscopic signature of the stable ketone-aluminum chloride complex forming in real-time.

Step 5: Reaction Maturation

-

Action: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 60 minutes.

-

Causality: Warming provides the necessary activation energy to drive the reaction to completion, particularly for any sterically hindered ortho-substitution byproducts. Monitor completion via TLC (Hexanes:Ethyl Acetate, 4:1; UV active).

Step 6: Aqueous Acid Quench (Decomplexation)

-

Action: Carefully pour the ambient reaction mixture into a vigorously stirred beaker containing a slurry of crushed ice and 5M HCl.

-

Causality: The acidic aqueous environment hydrolyzes the AlCl3 -ketone complex. Ice is required to absorb the massive exothermic heat of hydrolysis, preventing the rapid volatilization of DCM. The HCl ensures that the resulting aluminum salts remain soluble in the aqueous phase, preventing the formation of intractable emulsion layers during extraction.

-

Self-Validation Checkpoint: The intense orange/red color of the complex will rapidly dissipate upon hydrolysis, yielding a clear, colorless to pale-yellow organic layer containing the free 4'-methoxypropiophenone.

Step 7: Workup & Purification

-

Action: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with saturated NaHCO3 (to neutralize residual acid), and then wash with brine. Dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

Quantitative Data: Methodological Optimization

While the traditional AlCl3 method is highly reliable, modern pharmaceutical development often explores green chemistry alternatives to reduce the environmental impact of stoichiometric metallic waste. The table below summarizes quantitative comparisons across different catalytic approaches for propiophenone synthesis.

| Method / Approach | Catalyst System | Solvent | Temperature | Reaction Time | Typical Yield | Environmental Impact | Reference |

| Traditional Friedel-Crafts | AlCl3 (1.2 eq) | Dichloromethane (DCM) | 0 °C to 25 °C | 1 - 2 hours | 85 - 92% | High (Corrosive, toxic solvent) | [2] |

| Solid Superacid Catalysis | UDCaT-5 (Solid Superacid) | None (Neat) | 180 °C | 3 hours | ~80% | Low (Solvent-free, reusable) | [3] |

| Deep Eutectic Solvent (DES) | [CholineCl][ZnCl2]3 | DES (Neat) | 120 °C (Microwave) | 5 - 10 mins | >90% | Low (Green solvent, rapid) | [4] |

Note: While DES and Solid Superacids offer superior environmental profiles, the traditional AlCl3 /DCM protocol remains the standard for initial scale-up due to its predictable thermodynamics and ease of access to reagents.

References

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation Master Organic Chemistry[Link]

-

Green Synthesis of 4'-Methylpropiophenone (Catalysis & Chemical Kinetics) Scribd[Link]

-

An efficient and green method for regio- and chemo-selective Friedel–Crafts acylations using a deep eutectic solvent RSC Publishing[Link]

Sources

Application Note: Highly Selective α-Bromination of Ketones Using N-Bromosuccinimide (NBS)

Mechanistic Rationale & Reagent Selection

The α-bromination of ketones is a fundamental transformation in organic synthesis, yielding α-bromo ketones that serve as versatile electrophilic building blocks for pharmaceuticals and complex heterocyclic compounds. While molecular bromine (Br₂) is traditionally used, it is highly corrosive, toxic, and notoriously difficult to control, often leading to over-bromination due to the autocatalytic generation of HBr.

To circumvent these issues, N-Bromosuccinimide (NBS) is employed as an advanced, easy-to-handle solid bromine surrogate[1]. NBS provides a low, steady-state concentration of electrophilic bromine, which kinetically favors mono-bromination and suppresses destructive polybromination side-reactions.

The causality of the reaction hinges on the tautomerization of the ketone into its nucleophilic enol form[2]. Because ketones do not spontaneously enolize at a rate sufficient for rapid bromination, the reaction must be catalyzed. Depending on the substrate's sensitivity, researchers can drive this enolization using either mild neutral catalysts (like ammonium acetate) or acidic catalysts (like p-toluenesulfonic acid) coupled with microwave irradiation.

Caption: Mechanistic pathway of catalyzed α-bromination of ketones using N-Bromosuccinimide.

Catalyst Selection & Causality

The choice of catalyst dictates the reaction environment and is critical for substrates with sensitive functional groups:

-

Ammonium Acetate (NH₄OAc): Acts as a mild, neutral catalyst. It is hypothesized that the slight dissociation of NH₄OAc facilitates enolization without the need for harsh Brønsted acids. This is the method of choice for acid-sensitive substrates (e.g., those containing acetals or easily cleaved ethers), allowing reactions to proceed smoothly at 25 °C[3].

-

p-Toluenesulfonic Acid (p-TsOH) with Microwave Irradiation: For sterically hindered or less reactive acyclic ketones, p-TsOH provides strong protonation of the carbonyl oxygen, rapidly accelerating enol formation. When coupled with microwave (MW) irradiation, the uniform dielectric heating drastically reduces reaction times from several hours to mere minutes while maintaining excellent regioselectivity[4].

Quantitative Substrate Scope & Performance

The following table synthesizes quantitative yield data across different catalytic systems and substrates, providing a benchmark for expected experimental outcomes[3][4][5].

| Substrate | Catalyst | Solvent | Temp / Time | Yield (%) |

| Cyclohexanone | NH₄OAc (10 mol%) | Et₂O | 25 °C / 0.5 h | 92 |

| 4-tert-Butylcyclohexanone | NH₄OAc (10 mol%) | CCl₄ | 25 °C / 0.5 h | 71 |

| Acetophenone | p-TsOH (10 mol%) | MeCN | 80 °C (MW) / 30 min | 95 |

| 1-Indanone | p-TsOH (10 mol%) | MeCN | 80 °C (MW) / 30 min | 92 |

| 2-Methylcyclohexanone | Al₂O₃ (Acidic) | MeOH | Reflux / 2 h | 85 |

Experimental Workflows & Methodologies

Caption: Step-by-step experimental workflow for the α-bromination of ketones.

Protocol A: Mild Neutral Bromination (NH₄OAc Catalyzed)

Optimized for cyclic ketones and acid-sensitive substrates[3][5].

-

Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (10.0 mmol) in 10 mL of anhydrous diethyl ether (Et₂O). Causality: Et₂O solubilizes the starting materials but is a poor solvent for the succinimide byproduct, driving the reaction forward via precipitation.

-

Catalyst Addition: Add ammonium acetate (NH₄OAc, 1.0 mmol, 10 mol%) to the solution.

-

Electrophile Addition: Portion-wise, add freshly recrystallized N-Bromosuccinimide (10.5 mmol, 1.05 equiv). Causality: Portion-wise addition prevents thermal spikes and limits the instantaneous concentration of Br⁺, preventing di-bromination.

-

Incubation: Stir the mixture at 25 °C for 30 minutes.

-

Workup: Filter the resulting suspension to remove the precipitated succinimide. Wash the filtrate sequentially with deionized water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Acetone 10:1) to isolate the pure α-bromo ketone.

Protocol B: Rapid Microwave-Assisted Bromination (p-TsOH Catalyzed)

Optimized for acyclic, aromatic, or sterically hindered ketones[4].

-

Preparation: In a dry 10 mL microwave-safe reaction vial equipped with a Teflon stir bar, dissolve the carbonyl compound (0.2 mmol) in 2.0 mL of anhydrous, degassed acetonitrile (MeCN).

-

Catalyst & Reagent Addition: Add p-toluenesulfonic acid (p-TsOH, 0.02 mmol, 10 mol%) followed by N-Bromosuccinimide (0.2 mmol, 1.0 equiv).

-

Microwave Incubation: Seal the vial and place it in a programmable microwave reactor. Irradiate the mixture at 80 °C for 30 minutes. Causality: Microwave dielectric heating provides rapid, uniform energy transfer, overcoming the high activation barrier for the enolization of deactivated acetophenones.

-

Workup: Cool the vial to room temperature. Dilute the mixture with ethyl acetate (10 mL) and wash with saturated aqueous NaHCO₃ (5 mL) to quench the acid catalyst, followed by brine (5 mL). Dry over MgSO₄.

-

Purification: Evaporate the solvent and purify via flash chromatography to obtain the target compound.

Self-Validating Quality Control Checkpoints

To ensure scientific integrity, these protocols are designed as self-validating systems. Operators must verify the following checkpoints:

-

Checkpoint 1 (Reagent Integrity): Prior to use, inspect the NBS. It must be a white crystalline solid. If it appears yellow or brown, it has degraded to release free Br₂ radicals[1]. It must be recrystallized from water (90 °C) to prevent uncontrolled radical bromination at benzylic/allylic positions.

-

Checkpoint 2 (Visual Reaction Progress): In Protocol A, the reaction is self-indicating. As NBS is consumed, succinimide (which is insoluble in Et₂O) precipitates out of solution. A dense white suspension confirms active turnover.

-

Checkpoint 3 (Spectroscopic Validation): Analyze the crude product via ¹H NMR. The successful formation of the α-bromo ketone is validated by the disappearance of the intact α-CH₂ multiplet and the emergence of a highly deshielded α-CH-Br signal (typically shifted downfield to 4.0–5.5 ppm due to the electronegativity of the bromine atom).

Sources

- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A mild and efficient procedure for α-bromination of ketones using N-bromosuccinimide catalysed by ammonium acetate - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Efficient and selective α-bromination of carbonyl compounds with <i>N</i>-bromosuccinimide under microwave - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Rational Design, Synthesis, and Evaluation of Propiophenone Scaffolds as Novel Anticancer Agents

Introduction & Strategic Rationale

Propiophenone, a simple aromatic ketone, has emerged as a highly versatile and privileged scaffold in medicinal chemistry[1]. By acting as a foundational building block, its structural functionalization—particularly at the α-carbon and the aromatic ring—enables the generation of diverse chemical libraries with potent anticancer properties. The strategic incorporation of halogens (e.g., α-bromination), methoxy groups, or hybridization with other pharmacophores (such as chalcones, pyrazolines, or furans) significantly modulates the lipophilicity, electronic properties, and steric profile of the parent molecule[1][2].

This application note provides an in-depth technical guide for researchers and drug development professionals. It details the mechanistic rationale, validated synthetic protocols, and in vitro screening methodologies necessary for developing propiophenone-based antineoplastic agents.

Mechanistic Pathways of Propiophenone Derivatives

Propiophenone derivatives exhibit multifaceted mechanisms of action against malignant cells, making them excellent candidates for overcoming drug resistance in oncology.

-

ROS-Mediated Apoptosis and NF-κB Inhibition: Brominated propiophenone derivatives have been shown to induce high levels of Reactive Oxygen Species (ROS) in cancer cells. This oxidative stress leads to mitochondrial dysfunction, cytochrome c release, and subsequent caspase-driven apoptosis, while simultaneously downregulating the NF-κB survival pathway[1].

-

DNA Methyltransferase (DNMT) Inhibition: Certain propiophenone derivatives can undergo metabolic transformation into Michael acceptors. These reactive intermediates form covalent bonds with the catalytic cysteine residues of DNMT3A, reversing tumor suppressor gene silencing through epigenetic modulation[3].

-

Kinase and Tubulin Deregulation: Hybridizing the propiophenone core with pyrazoline or chalcone moieties yields compounds capable of inhibiting key receptor tyrosine kinases (e.g., VEGFR-2, EGFR) and disrupting tubulin polymerization, thereby arresting cell cycle division and preventing cell migration[2].

Figure 1: Mechanistic signaling pathway of propiophenone derivatives inducing apoptosis and inhibiting proliferation.

Quantitative Structure-Activity Relationship (QSAR) & Cytotoxicity Profiles

Extensive 2D- and 3D-QSAR studies have demonstrated that the spatial arrangement and electronic distribution around the propiophenone core are critical for target affinity[4][5]. For instance, electron-donating groups (e.g., methoxy) on the aromatic ring generally enhance cytotoxicity, while α-halogenation provides the necessary electrophilicity for target engagement[1].

Table 1: In Vitro Cytotoxicity (IC50) of Propiophenone Derivatives against Human Cancer Cell Lines

| Compound Class | Target Cell Line | IC50 Range (µM) | Putative Mechanism of Action |

| Brominated Propiophenones | MCF-7 (Breast) | 12.5 - 25.0 | ROS Induction / Apoptosis[1] |

| Brominated Propiophenones | A549 (Lung) | 15.2 - 30.1 | ROS Induction / Apoptosis[1] |

| Chalcone-Propafenone Hybrids | HeLa (Cervical) | 4.8 - 10.2 | Tubulin Polymerization Deregulation[5] |

| Pyrazoline-Propiophenone Hybrids | PC-3 (Prostate) | 8.5 - 14.3 | VEGFR-2 / EGFR Inhibition[2] |

Validated Experimental Protocols

Protocol A: Synthesis of α-Bromopropiophenone Intermediates and Pyrazoline Hybrids

Causality & Rationale: The α-bromination of propiophenone is a critical activation step. The bromine atom serves as an excellent leaving group, transforming the relatively unreactive ketone into a highly electrophilic α-bromoketone[1]. This facilitates subsequent nucleophilic substitutions or cyclization reactions (e.g., with hydrazines to form pyrazoline rings), which are essential for expanding the pharmacophore to target kinase domains[2].

Step-by-Step Methodology:

-

Reagent Preparation: Dissolve 10 mmol of the substituted propiophenone in 20 mL of glacial acetic acid in a round-bottom flask. (Note: Acetic acid acts as both solvent and acid catalyst, promoting the enolization required for halogenation).

-

Bromination: Cool the flask to 0°C in an ice bath. Add 10.5 mmol of molecular bromine (Br₂) dropwise over 30 minutes under continuous magnetic stirring.

-

Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 8:2) until the starting material is fully consumed.

-

Quenching and Extraction: Pour the mixture into 100 mL of ice-cold water to precipitate the product. Extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ to neutralize residual acetic acid, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Hybridization (Pyrazoline Formation): React the purified α-bromopropiophenone (5 mmol) with an appropriate substituted hydrazine (5.5 mmol) in 15 mL of absolute ethanol containing a catalytic amount of glacial acetic acid. Reflux for 6-8 hours[2].

-

Purification: Cool the mixture to induce crystallization. Recrystallize the crude solid from hot ethanol to obtain the pure pyrazoline-propiophenone hybrid. Validate the structure using ¹H-NMR, ¹³C-NMR, and HRMS.

Figure 2: Experimental workflow for the synthesis, purification, and screening of propiophenone hybrids.

Protocol B: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality & Rationale: The MTT assay measures the NAD(P)H-dependent cellular oxidoreductase enzymes' ability to reduce the tetrazolium dye MTT to its insoluble formazan. This reduction only occurs in metabolically active (viable) cells, making it a highly reliable, self-validating proxy for assessing the cytotoxic efficacy of the synthesized propiophenone derivatives.

Step-by-Step Methodology:

-

Cell Seeding: Harvest target cancer cells (e.g., MCF-7, A549) in the logarithmic growth phase. Seed 5 × 10³ cells per well in a 96-well plate using 100 µL of complete medium (e.g., DMEM + 10% FBS). Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cell adhesion.

-

Compound Treatment: Prepare serial dilutions of the propiophenone derivatives (e.g., 1, 5, 10, 25, 50, 100 µM) in DMSO, ensuring the final DMSO concentration in the wells does not exceed 0.5% (v/v) to prevent solvent-induced toxicity. Add the treatments to the wells. Include a vehicle control (0.5% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 or 72 hours. (Rationale: This timeframe allows sufficient time for the compounds to interact with intracellular targets, induce ROS, and trigger the apoptotic cascade).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully aspirate the culture medium to avoid disturbing the formazan crystals at the bottom. Add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 10 minutes on an orbital shaker.

-

Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 values using non-linear regression analysis.

References

-

Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide. Benchchem. 1

-

Recent progress in DNA methyltransferase inhibitors as anticancer agents. PMC / NIH. 3

-

Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study. ResearchGate. 4

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent progress in DNA methyltransferase inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Yield Optimization for 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone Synthesis

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you are likely aware that synthesizing multi-halogenated propiophenones presents unique chemoselectivity challenges. This guide is designed by our Senior Application Scientists to troubleshoot the two critical phases of this synthesis: the Claisen-Schmidt condensation and the subsequent selective 1,4-reduction.

Rather than just providing a recipe, this guide breaks down the causality behind reaction failures and provides self-validating protocols to ensure high-yield, reproducible results.

I. Synthesis Workflow & Mechanistic Pathway

The synthesis of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone requires a two-step sequence. First, an aldol-type Claisen-Schmidt condensation couples 3'-bromoacetophenone and 3-chloro-5-fluorobenzaldehyde to form a highly conjugated chalcone intermediate. Second, a highly chemoselective 1,4-reduction must saturate the alkene without cleaving the sensitive aryl-halogen bonds.

Figure 1: Two-step synthesis workflow for 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.

II. Troubleshooting Guide & FAQs

Step 1: The Claisen-Schmidt Condensation

Q1: Why am I observing significant amounts of benzoic acid derivatives and unreacted ketone instead of the chalcone? Causality: You are observing the Cannizzaro reaction competing with the Claisen-Schmidt condensation[1][2]. 3-chloro-5-fluorobenzaldehyde lacks alpha-hydrogens and is highly electrophilic due to the electron-withdrawing nature of the chlorine and fluorine atoms. If your base is too concentrated (e.g., >20% NaOH) or the reaction is heated too aggressively, the aldehyde disproportionates into 3-chloro-5-fluorobenzyl alcohol and 3-chloro-5-fluorobenzoic acid before the ketone enolate can attack. Solution: Switch to a milder base (10% aqueous KOH) and run the reaction at room temperature. To overcome the reduced reaction rate, employ ultrasound-assisted synthesis (sonochemistry)[3]. Acoustic cavitation provides localized activation energy, accelerating the enolate attack while keeping the bulk temperature low enough to suppress the Cannizzaro pathway.

Q2: My chalcone intermediate precipitates as a gummy mass that traps unreacted starting materials. How do I improve conversion? Causality: Multi-halogenated chalcones often exhibit poor solubility in standard ethanol/water mixtures. When they precipitate prematurely, they coat the basic catalyst and physically trap unreacted starting materials, halting the reaction prematurely[2]. Solution: Increase the solvent volume by 30% or introduce a co-solvent (such as THF in a 4:1 EtOH:THF ratio). Vigorous mechanical stirring or continuous sonication is required to break down these aggregates, ensuring a high surface area for continuous reaction.

Step 2: The Selective 1,4-Reduction (Critical Step)

Q3: Standard catalytic hydrogenation (H₂, Pd/C) of my chalcone yields a complex mixture. Why is this happening, and how do I fix it? Causality: Your target molecule contains three distinct carbon-halogen bonds (C-Br, C-Cl, C-F). Palladium on carbon (Pd/C) is highly active for hydrodehalogenation. The C-Br bond, in particular, is exceptionally labile and will undergo oxidative addition with the palladium species, leading to premature cleavage of the bromine and chlorine atoms[4]. Solution: You must abandon transition-metal-catalyzed hydrogenation for this specific substrate. Instead, utilize a dissolving metal reduction system: Zinc dust and Ammonium Chloride (Zn/NH₄Cl) in an Ethanol/Water mixture[5][6]. This system operates via a Single-Electron Transfer (SET) mechanism that selectively targets the conjugated α,β -unsaturated system (1,4-reduction) without providing the necessary activation energy to cleave the aryl-halogen bonds.

Q4: Can I use Sodium Borohydride (NaBH₄) to reduce the alkene? Causality: No. NaBH₄ is a "hard" nucleophile and will primarily attack the carbonyl carbon (1,2-reduction) rather than the alkene (1,4-reduction). This will yield the undesired allylic alcohol rather than the saturated propiophenone[4].

III. Quantitative Data: Reduction Method Comparison

To illustrate the necessity of the Zn/NH₄Cl system, review the chemoselectivity profiles of standard reducing agents against halogenated chalcones.

| Reduction Method | Reagents | 1,4-Reduction (Alkene) | 1,2-Reduction (Carbonyl) | Dehalogenation Risk | Recommendation for Target |

| Catalytic Hydrogenation | H₂, Pd/C, MeOH | Yes | No | CRITICAL (Cleaves C-Br/C-Cl) | Avoid. Will destroy the molecule. |

| Hydride Reduction | NaBH₄, MeOH | No | Yes | Low | Avoid. Yields allylic alcohol. |

| Transfer Hydrogenation | Pd/C, NH₄HCO₂, MW | Yes | No | Moderate | Caution. C-Br bond remains at risk. |

| Dissolving Metal (SET) | Zn, NH₄Cl, EtOH/H₂O | Yes | No | None | Optimal. Preserves all halogens. |

IV. Validated Experimental Protocols

Protocol A: Ultrasound-Assisted Claisen-Schmidt Condensation

Self-Validation Cue: The solution will transition from clear to a thick, pale-yellow suspension as the highly conjugated chalcone forms and precipitates.

-

Preparation: In a 100 mL round-bottom flask, dissolve 3'-bromoacetophenone (10.0 mmol) and 3-chloro-5-fluorobenzaldehyde (10.0 mmol) in 30 mL of absolute ethanol.

-

Activation: Place the flask in an ultrasonic bath at room temperature (20–25 °C).

-

Catalysis: While sonicating, add 5 mL of a 10% aqueous KOH solution dropwise over 5 minutes.

-

Monitoring: Continue sonication for 45–60 minutes. Monitor the reaction via TLC (Hexanes:EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot disappears.

-

Isolation: Pour the mixture into 100 mL of ice-cold distilled water to induce complete precipitation. Filter the solid, wash thoroughly with cold 50% aqueous ethanol to remove residual base, and dry under vacuum.

Protocol B: Chemoselective 1,4-Reduction via Zn/NH₄Cl

Self-Validation Cue: The starting chalcone is intensely UV-active and often yellow. As the conjugation is broken during reduction, the product becomes colorless, and its Rf value on TLC will shift significantly.

-

Suspension: Suspend the halogenated chalcone intermediate (5.0 mmol) from Protocol A in a mixture of ethanol (25 mL) and distilled water (10 mL).

-

Buffer Addition: Add ammonium chloride (NH₄Cl, 25.0 mmol) to the suspension and stir vigorously at room temperature.

-

Reduction: Slowly add activated Zinc dust (25.0 mmol) in small portions over 15 minutes. Caution: Adding zinc too quickly can cause an exotherm, which may promote unwanted side reactions.

-

Reaction: Stir the mixture at 40 °C for 2–3 hours. Monitor via TLC to ensure the complete disappearance of the conjugated chalcone spot.

-

Workup: Filter the mixture through a pad of Celite to remove insoluble zinc salts. Wash the Celite pad with ethyl acetate (30 mL).

-

Purification: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate (2 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield pure 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone.

V. References

-

Taylor & Francis Knowledge Centers. Claisen-Schmidt condensation – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Li, J.-P., Zhang, Y.-X., & Ji, Y. (2008). Selective 1,4-Reduction of Chalcones with Zn/NH4Cl/C2H5OH/H2O. Journal of the Chinese Chemical Society, 55(2), 390-393. Available at:[Link]

-

Silva, W. A., et al. (2025). Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C. MDPI. Available at: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Microwave-Assisted Catalytic Transfer Hydrogenation of Chalcones: A Green, Fast, and Efficient One-Step Reduction Using Ammonium Formate and Pd/C [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. discovery.researcher.life [discovery.researcher.life]

minimizing byproduct formation in the bromination of propiophenones

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the bromination of propiophenone. This resource is designed to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the complexities of this important synthetic transformation. As Senior Application Scientists, we understand the nuances that can lead to undesired byproducts and are here to share our expertise to help you achieve high-yield, selective bromination.

Introduction: The Challenge of Selective Bromination

The α-halogenation of ketones is a fundamental reaction in organic synthesis, providing a versatile intermediate for further functionalization.[1][2] Propiophenone, with its two distinct α-carbons, presents a classic challenge in regioselectivity. The desired product is typically 2-bromopropiophenone, a key building block in the synthesis of various pharmaceuticals.[3][4][5] However, the reaction is often plagued by the formation of byproducts, including the isomeric 1-bromopropiophenone, polybrominated species, and products of aromatic bromination. This guide will dissect the underlying mechanisms and provide actionable strategies to minimize these impurities.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the bromination of propiophenone.

Issue 1: Poor Regioselectivity - Formation of the undesired β-bromo isomer.

Question: My reaction is producing a significant amount of the isomer where bromine has added to the methyl group (β-position) instead of the desired α-position. How can I improve the regioselectivity for the α-position?

Answer: The regioselectivity of ketone halogenation is primarily dictated by the reaction conditions, specifically whether it is performed under acidic or basic catalysis.[1][6]

-

Under acidic conditions , the reaction proceeds through an enol intermediate. The more substituted enol is thermodynamically more stable, leading to preferential halogenation at the more substituted α-carbon.[6][7][8] For propiophenone, this favors the formation of the desired 2-bromopropiophenone.

-

Under basic conditions , the reaction proceeds through an enolate intermediate under kinetic control. The base will preferentially abstract the less sterically hindered proton, leading to the formation of the less substituted enolate and subsequent halogenation at the less substituted position (the methyl group in this case).[6][7]

Troubleshooting Steps:

-

Ensure Acidic Conditions: The most critical factor for achieving α-selectivity is to maintain acidic conditions throughout the reaction. Acetic acid is a commonly used solvent and catalyst.[7][9] The presence of an acid catalyst promotes the formation of the thermodynamically favored enol.[10][11]

-

Avoid Basic Impurities: Ensure all glassware is free from basic residues. Traces of base can catalyze the competing pathway, leading to the formation of the β-bromo isomer.

-

Choice of Brominating Agent: While molecular bromine (Br₂) is common, other reagents can be employed. Using cupric bromide (CuBr₂) in a suitable solvent can also afford the desired product.[12]

Issue 2: Polybromination - Formation of dibromo- and tribromo-propiophenone.

Question: I am observing significant amounts of di- and even tri-brominated byproducts in my reaction mixture. How can I favor monobromination?

Answer: Polybromination is a common side reaction, particularly under basic conditions.[1][7] The introduction of an electron-withdrawing bromine atom at the α-position increases the acidity of the remaining α-proton, making it more susceptible to deprotonation and subsequent halogenation.[7]

Troubleshooting Steps:

-

Strictly Acidic Conditions: As with regioselectivity, acidic conditions are crucial for preventing polybromination. In an acidic medium, the initial monobromination product is less reactive towards further halogenation. The electron-withdrawing effect of the first bromine atom destabilizes the protonated carbonyl intermediate required for the formation of the second enol.[1][7]

-

Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of bromine is sometimes employed to ensure full conversion of the starting material, but a large excess will promote polybromination. A 1:1 molar ratio of propiophenone to bromine is a good starting point.

-

Slow Addition of Bromine: Add the bromine solution dropwise to the reaction mixture.[13][14] This maintains a low concentration of the brominating agent at any given time, disfavoring multiple additions to the same molecule.

-

Temperature Control: Maintain a controlled temperature, often at or below room temperature (e.g., 20°C).[13] Exothermic reactions can lead to localized heating, which can accelerate side reactions.

Issue 3: Aromatic Bromination - Bromination of the phenyl ring.

Question: My analysis shows byproducts resulting from bromination on the aromatic ring. What causes this and how can I prevent it?

Answer: Aromatic bromination is an electrophilic aromatic substitution reaction. While the α-carbon of the enol is the primary nucleophile, the phenyl ring can also react with bromine, especially in the presence of a Lewis acid catalyst or under harsh conditions.

Troubleshooting Steps:

-

Avoid Lewis Acid Catalysts (unless intended): While a small amount of a Lewis acid like aluminum chloride (AlCl₃) can be used to catalyze the reaction, it can also promote Friedel-Crafts type aromatic bromination.[14] If aromatic bromination is a problem, consider alternative acid catalysts like HBr or acetic acid.

-

Protect the Aromatic Ring (if necessary): For substrates with electron-rich aromatic rings (e.g., hydroxy- or methoxy-substituted propiophenones), the propensity for aromatic bromination is higher. In such cases, protecting groups on the aromatic ring might be necessary, although this adds extra steps to the synthesis.

-

Alternative Brominating Agents: Some studies have shown that the choice of brominating agent and catalyst system can influence the selectivity between α-bromination and aromatic bromination. For example, the use of certain copper-cyclodextrin complexes as catalysts has been shown to favor aromatic bromination, highlighting the importance of the chosen catalytic system.[15]

Frequently Asked Questions (FAQs)

Q1: What is the role of the solvent in the bromination of propiophenone?

A1: The solvent plays a crucial role in the reaction.

-

Acetic acid is a common choice as it acts as both a solvent and an acid catalyst, promoting the formation of the enol intermediate necessary for α-halogenation.[7][9]

-

Dichloromethane (DCM) or chloroform are often used as co-solvents to dissolve the reactants.[13][14]

-

Water can also be used as a solvent, particularly in the presence of a salt like sodium chloride, which can facilitate the reaction and work-up.[16]

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress.[3][17] By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the propiophenone spot and the appearance of the product spot(s). This allows you to determine when the reaction is complete and to quench it at the appropriate time to minimize byproduct formation.

Q3: What is the typical work-up procedure for this reaction?

A3: A common work-up procedure involves:

-

Quenching the reaction, often by pouring it into water or a dilute solution of a reducing agent like sodium thiosulfate to remove any unreacted bromine.[3]

-

Extracting the product into an organic solvent like dichloromethane or ether.

-

Washing the organic layer with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[17]

-

Drying the organic layer over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

-

Removing the solvent under reduced pressure to obtain the crude product.[17]

Q4: What purification methods are recommended for 2-bromopropiophenone?

A4: The crude product can often be used directly in the next step without further purification.[3][13] However, if high purity is required, distillation under reduced pressure is a common method.[16] Column chromatography can also be employed for more challenging separations.

Experimental Protocols

Protocol 1: Selective α-Monobromination of Propiophenone

This protocol is designed to favor the formation of 2-bromopropiophenone while minimizing byproducts.

Materials:

-

Propiophenone

-

Bromine

-

Dichloromethane (DCM)

-

Deionized water

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve propiophenone (1.0 eq) in dichloromethane.

-

Cool the solution to 0-5 °C in an ice bath.

-

Prepare a solution of bromine (1.05 eq) in dichloromethane.

-

Add the bromine solution dropwise to the stirred propiophenone solution over a period of 30-60 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, monitoring the progress by TLC.

-

Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

-

Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-bromopropiophenone.

| Parameter | Value |

| Propiophenone | 1.0 eq |

| Bromine | 1.05 eq |

| Temperature | 0-10 °C (addition), RT (stirring) |

| Reaction Time | 1-3 hours |

| Expected Yield | >90% (crude) |

Visualizing the Reaction Pathways

To better understand the factors influencing byproduct formation, the following diagrams illustrate the key mechanistic pathways.

Caption: Acid vs. Base Catalyzed Bromination Pathways.

Caption: Troubleshooting Decision Workflow.

References

-

Regioselectivity of alpha halogenation of ketones. (2015). Chemistry Stack Exchange. Retrieved from [Link]

-

Synthesis of 2-Bromopropiophenone. Organic Syntheses. Retrieved from [Link]

-

Mechanistic insights into the regioselectivity in the halogenation of α-haloketones in acetic acid. (2016). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Alpha Halogenation of Enols and Enolates. (2020). Chemistry Steps. Retrieved from [Link]

-

Ketone halogenation. Wikipedia. Retrieved from [Link]

-

Alpha Halogenation Definition. Fiveable. Retrieved from [Link]

- Preparation of 4-hydroxy-alpha-bromopropiophenone. Google Patents.

- Process for the Manufacture of Phenyl-methylaminopropanol (Synthetic Ephedrine). Google Patents.

-

A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... Study Prep in Pearson+. Retrieved from [Link]

- Process for the production of ª ‡ -bromopropiophenone. Google Patents.

-

22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Retrieved from [Link]

-

Preparation method of alpha-bromo aromatic ketone compounds. Eureka | Patsnap. Retrieved from [Link]

-

Halogenation Of Ketones via Enols. Master Organic Chemistry. Retrieved from [Link]

-

Green Analysis of the Bromination Reaction of Propiophenone Derivatives Mediated by Cu Complexes. ResearchGate. Retrieved from [Link]

Sources

- 1. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 2. fiveable.me [fiveable.me]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Synthetic Ephedrine (Brit. Pat. 302,940) - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. 2-溴苯丙酮 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Alpha Halogenation of Enols and Enolates - Chemistry Steps [chemistrysteps.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. A ketone undergoes acid-catalyzed bromination, acid-catalyzed chl... | Study Prep in Pearson+ [pearson.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. JPS60188344A - Preparation of 4-hydroxy-alpha-bromopropiophenone - Google Patents [patents.google.com]

- 13. prepchem.com [prepchem.com]

- 14. Synthesis routes of 2-Bromopropiophenone [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. DE859146C - Process for the production of ª ⡠-bromopropiophenone - Google Patents [patents.google.com]

- 17. Preparation method of alpha-bromo aromatic ketone compounds - Eureka | Patsnap [eureka.patsnap.com]

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone Derivatives

Introduction

In the landscape of medicinal chemistry, the propiophenone scaffold represents a "privileged structure," serving as a versatile backbone for the development of novel therapeutic agents.[1] Its synthetic tractability allows for extensive structural modifications, enabling the fine-tuning of pharmacological profiles. This guide focuses on a unique subclass: derivatives of 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone. The parent compound is distinguished by its complex halogenation pattern—featuring bromine, chlorine, and fluorine—which imparts distinct electronic and lipophilic properties that are often advantageous for biological activity.[1][2]

While this specific parent compound is primarily known as a building block in organic synthesis, its structural alerts suggest significant potential for biological activity, particularly in the realms of oncology and microbiology.[2] This guide presents a comprehensive, albeit illustrative, structure-activity relationship (SAR) study. We will explore how systematic modifications to this core scaffold influence its efficacy, drawing parallels from established research on related propiophenone and chalcone analogs.[3][4] The objective is to provide researchers with a logical framework for designing next-generation inhibitors, supported by detailed experimental protocols and comparative data analysis.

Core Scaffold and Rational Design of Derivatives

The foundational molecule, 3'-Bromo-3-(3-chloro-5-fluorophenyl)propiophenone, offers multiple sites for chemical modification. Our investigation focuses on two primary regions, designated as Ring A and Ring B, and the interconnecting propyl chain.

Caption: Core chemical structure and key regions for SAR investigation.

The rationale for our derivative design is rooted in established medicinal chemistry principles:

-

Ring A Modification: The 3'-bromo substituent is an electron-withdrawing group that can participate in halogen bonding. We hypothesize that varying the electronic nature (e.g., replacing with electron-donating groups) or the halogen itself will significantly impact target binding affinity.

-

Ring B Modification: The 3-chloro-5-fluoro substitution pattern creates a unique electronic environment. Exploring bioisosteric replacements can probe the importance of this specific arrangement for activity.

-

Propyl Chain Modification: The saturated three-carbon linker provides conformational flexibility. Introducing rigidity (e.g., a double bond to form a chalcone) or altering the ketone functionality can reveal insights into the optimal geometry for biological interaction.[5][6]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of our findings, all protocols are designed as self-validating systems with appropriate controls.

General Synthesis Protocol for Propiophenone Derivatives

The synthesis of the parent compound and its derivatives follows a modified Friedel-Crafts acylation, a robust and well-documented method.

Step 1: Synthesis of 3-(3-chloro-5-fluorophenyl)propanoyl chloride

-

To a solution of 3-(3-chloro-5-fluorophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of dimethylformamide (DMF, 2 drops).

-

Allow the reaction to warm to room temperature and stir for 2 hours, monitoring gas evolution.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

Step 2: Friedel-Crafts Acylation

-

Dissolve the appropriate substituted benzene (e.g., bromobenzene for the parent compound) (1.2 eq) in DCM.

-

Cool the solution to 0 °C and add aluminum chloride (AlCl₃) (1.3 eq) portion-wise, ensuring the temperature does not exceed 5 °C.

-

Add the crude acid chloride from Step 1, dissolved in DCM, dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-16 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice containing concentrated HCl (5 mL).

-

Extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final propiophenone derivative.

In Vitro Anticancer Activity: MTT Assay

This assay quantifies cell viability by measuring the metabolic conversion of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to a purple formazan product.

-

Cell Seeding: Seed human cancer cells (e.g., HeLa cervical cancer, MCF-7 breast cancer) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37 °C, 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compounds in DMSO and further dilute in culture medium. Add 100 µL of the compound solutions to the wells to achieve final concentrations ranging from 0.1 to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. This is determined using a broth microdilution method.

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Compound Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well plate using MHB, with final concentrations typically ranging from 128 µg/mL to 0.25 µg/mL.

-

Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria only), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity.

Comparative Performance and SAR Analysis

A series of derivatives were synthesized and evaluated to probe the structure-activity relationships. The results are summarized below.

| Compound ID | Ring A (R¹) | Ring B (R²) | Chain Modification | IC₅₀ (HeLa, µM) | MIC (S. aureus, µg/mL) |

| Parent | 3'-Br | 3-Cl, 5-F | Propiophenone | 8.5 ± 0.7 | 16 |

| A1 | 3'-Cl | 3-Cl, 5-F | Propiophenone | 12.1 ± 1.1 | 32 |

| A2 | 3'-OCH₃ | 3-Cl, 5-F | Propiophenone | > 100 | > 128 |

| A3 | 3'-H | 3-Cl, 5-F | Propiophenone | 25.3 ± 2.4 | 64 |

| B1 | 3'-Br | 3,5-diCl | Propiophenone | 6.2 ± 0.5 | 8 |

| C1 | 3'-Br | 3-Cl, 5-F | Chalcone | 2.1 ± 0.2 | 4 |

Analysis of Ring A Substitutions

The modifications on Ring A reveal a strong dependence on electron-withdrawing and sterically appropriate groups for activity.

-

Halogen Effect (Parent vs. A1): Replacing the 3'-bromo group with a smaller 3'-chloro group (A1) led to a decrease in both anticancer and antimicrobial activity. This suggests that the larger, more polarizable bromine atom may be involved in a crucial halogen bond or a more favorable steric interaction within the biological target.

-